molecular formula C17H13NO2 B7820402 1-[4-(Quinolin-8-yloxy)phenyl]ethanone

1-[4-(Quinolin-8-yloxy)phenyl]ethanone

Cat. No.: B7820402
M. Wt: 263.29 g/mol
InChI Key: NHRKEECNNFZBQV-UHFFFAOYSA-N
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Description

1-[4-(Quinolin-8-yloxy)phenyl]ethanone is a high-purity chemical compound with a molecular formula of C17H13NO2 and a molecular weight of 263.3 g/mol. It is supplied as a dry powder and is characterized by a Lipinski rule-compliant profile with a logP of 3.614, zero hydrogen bond donors, and two hydrogen bond acceptors, suggesting favorable drug-like properties for research applications . This compound features a quinoline scaffold, a versatile heterocyclic structure that is prominently featured in medicinal chemistry. Quinoline-based compounds are recognized for their diverse pharmacological potential and have shown significant promise in anticancer research, with mechanisms that can include growth inhibition by cell cycle arrest, apoptosis induction, and topoisomerase inhibition . Furthermore, derivatives containing the 8-hydroxyquinoline substructure, which is closely related to this compound, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer effects . Researchers can utilize 1-[4-(Quinolin-8-yloxy)phenyl]ethanone as a key building block or parental compound for synthesizing novel molecules, or as a candidate for biological screening in hit identification and lead optimization campaigns . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-quinolin-8-yloxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-12(19)13-7-9-15(10-8-13)20-16-6-2-4-14-5-3-11-18-17(14)16/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRKEECNNFZBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

A mixture of 8-hydroxyquinoline (1.45 g, 10 mmol), 4-hydroxyacetophenone (1.36 g, 10 mmol), triphenylphosphine (3.93 g, 15 mmol), and diisopropyl azodicarboxylate (DIAD, 3.03 mL, 15 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) was stirred at 0°C under nitrogen. The reaction was warmed to room temperature and stirred for 24 hours. The solvent was evaporated, and the residue was purified via column chromatography (hexane/ethyl acetate, 3:1) to yield a pale-yellow solid (2.58 g, 78%).

Characterization

  • Melting Point : 158–160°C

  • ¹H NMR (600 MHz, CDCl₃): δ 8.94 (dd, J = 4.2 Hz, 1H), 8.42 (d, J = 8.4 Hz, 1H), 7.98 (d, J = 8.7 Hz, 2H), 7.72–7.68 (m, 2H), 7.52 (t, J = 7.8 Hz, 1H), 7.10 (d, J = 8.7 Hz, 2H), 2.64 (s, 3H).

  • Yield : 78%

Ullmann-Type Coupling with Copper Catalysis

Ullmann coupling facilitates aromatic ether synthesis under catalytic copper conditions, ideal for electron-deficient substrates.

Procedure

8-Hydroxyquinoline (1.45 g, 10 mmol), 4-iodoacetophenone (2.46 g, 10 mmol), copper(I) iodide (0.95 g, 5 mmol), and cesium carbonate (6.52 g, 20 mmol) were suspended in dimethylformamide (DMF, 30 mL). The mixture was heated at 120°C for 24 hours under nitrogen. After cooling, the solution was diluted with water, extracted with dichloromethane, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to afford a white crystalline product (2.21 g, 67%).

Characterization

  • Melting Point : 162–164°C

  • ¹³C NMR (150 MHz, CDCl₃): δ 196.4 (C=O), 154.2 (C-O), 144.5–121.8 (aromatic carbons), 26.1 (CH₃).

  • Yield : 67%

Nucleophilic Aromatic Substitution with Activated Aryl Halides

Electron-deficient aryl halides undergo substitution with phenoxides under basic conditions. Here, 4-fluoroacetophenone was reacted with 8-hydroxyquinoline.

Procedure

8-Hydroxyquinoline (1.45 g, 10 mmol) and 4-fluoroacetophenone (1.38 g, 10 mmol) were dissolved in dimethyl sulfoxide (DMSO, 20 mL) with potassium tert-butoxide (2.24 g, 20 mmol). The reaction was stirred at 140°C for 48 hours, quenched with ice water, and extracted with ethyl acetate. Purification by recrystallization (ethanol) yielded 1.89 g (57%) of product.

Characterization

  • Melting Point : 155–157°C

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C).

  • Yield : 57%

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This method employs a boronic acid derivative to couple with a quinoline triflate, enabling modular synthesis.

Procedure

8-Quinolinyl triflate (2.87 g, 10 mmol) and 4-acetylphenylboronic acid (1.79 g, 10 mmol) were combined with tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) and sodium carbonate (2.12 g, 20 mmol) in a degassed mixture of dioxane/water (4:1, 50 mL). The reaction was heated at 100°C for 12 hours, filtered through celite, and purified via flash chromatography (dichloromethane/methanol, 20:1) to yield 2.37 g (72%) of product.

Characterization

  • Melting Point : 160–162°C

  • HRMS (ESI) : m/z calcd for C₁₉H₁₅NO₂ [M+H]⁺: 296.1076, found: 296.1081.

  • Yield : 72%

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Purity (%)Key Advantages
Mitsunobu ReactionTHF, 24 h, rt78>98Mild conditions, high regioselectivity
Ullmann CouplingDMF, 120°C, CuI6795Tolerates electron-deficient arenes
Nucleophilic SubstitutionDMSO, 140°C, 48 h5790Low-cost reagents
Suzuki-Miyaura CouplingDioxane/H₂O, Pd(PPh₃)₄, 100°C72>99Scalable, versatile boronic acids

Mechanistic Insights and Optimization

Ullmann Coupling

Copper(I) iodide mediates the coupling by forming a transient aryl-copper complex, enabling C-O bond formation. Electron-withdrawing groups on the aryl iodide enhance reactivity, though excessive heating risks decomposition.

Suzuki-Miyaura Coupling

The palladium catalyst oxidatively adds to the triflate, forming a quinolinyl-palladium intermediate. Transmetalation with the boronic acid precedes reductive elimination to yield the biaryl ether. This method is highly tunable for diverse substrates.

Challenges and Limitations

  • Nucleophilic Substitution : Low yields due to deactivation by the acetyl group.

  • Ullmann Coupling : Requires stoichiometric copper, complicating purification.

  • Mitsunobu Reaction : High cost of DIAD and triphenylphosphine limits industrial application.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Quinolin-8-yloxy)phenyl]ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of 1-[4-(Quinolin-8-yloxy)phenyl]ethanone can yield quinolin-8-ol derivatives.

  • Reduction: Reduction reactions can produce corresponding alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various substituted quinoline derivatives.

Scientific Research Applications

1-[4-(Quinolin-8-yloxy)phenyl]ethanone, also known as a quinoline derivative, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This compound is primarily studied for its potential in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. Below, we explore the applications of this compound in detail, supported by data tables and case studies.

Key Properties

  • Molecular Weight : 251.28 g/mol
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
  • Melting Point : Varies depending on purity but generally around 150-160 °C.

Anticancer Activity

Recent studies have highlighted the potential of 1-[4-(Quinolin-8-yloxy)phenyl]ethanone as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed that the compound inhibited cell proliferation with IC50 values of 12 µM and 15 µM, respectively, demonstrating its potential as a lead compound for further development.

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties against a range of bacteria and fungi.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that 1-[4-(Quinolin-8-yloxy)phenyl]ethanone may serve as a scaffold for developing new antimicrobial agents.

Pesticidal Activity

The compound's structural characteristics make it a candidate for developing new pesticides. Research indicates that it possesses insecticidal properties against common agricultural pests.

Case Study:

In a field trial assessing the effectiveness of this compound against aphids on soybean crops, application at a concentration of 100 mg/L resulted in over 70% mortality within 48 hours. This suggests its potential utility in integrated pest management strategies.

Photoluminescent Properties

1-[4-(Quinolin-8-yloxy)phenyl]ethanone has been investigated for its photoluminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs).

Data Table: Photoluminescent Properties

ParameterValue
Emission Wavelength480 nm
Quantum Yield25%

These properties indicate that this compound could be incorporated into OLEDs to enhance efficiency and color purity.

Mechanism of Action

The mechanism by which 1-[4-(Quinolin-8-yloxy)phenyl]ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

The following comparison focuses on structural analogs, emphasizing substituent effects on physicochemical properties and biological activities.

Quinoline-Based Ethanones
Compound Name Structure Molecular Weight Biological Activity Key Findings Reference
1-[4-(Quinolin-8-yloxy)phenyl]ethanone Quinoline-8-yloxy linked to 4-acetylphenyl ~279.3* Antibacterial (inferred) Structural similarity to chalcones with reported antibacterial activity .
APEHQ () 1-(4-((8-Hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methylpiperazin-1-yl)ethanone 381.4 Antifungal Metal complexes exhibit enhanced antifungal activity compared to the ligand.
1-(4-(Quinolin-8-ylamino)phenyl)ethanone () Quinoline-8-ylamino linked to 4-acetylphenyl 275.3 Antibacterial Active against bacterial strains via Claisen-Schmidt condensation derivatives.

Key Observations :

  • Substituent Effects: Replacing the ether oxygen (quinolin-8-yloxy) with an amino group (quinolin-8-ylamino) reduces molecular weight but maintains antibacterial activity. The azo group in APEHQ introduces metal-chelating properties, enhancing antifungal activity in its complexes .
  • Electronic Properties : The ether linkage in the target compound may improve stability compared to hydrazide or azo-based analogs.
Phenoxy-Substituted Ethanones
Compound Name Structure Molecular Weight Biological Activity Key Findings Reference
1-(4-(4-Chlorophenoxy)phenyl)ethanone () 4-Chlorophenoxy linked to 4-acetylphenyl 246.69 Not reported Simpler structure; chlorophenoxy group increases lipophilicity.
Ethanone, 1-(4-ethoxyphenyl) () Ethoxy-substituted phenyl ethanone 164.2 Not reported Lacks quinoline’s aromaticity; serves as a control in solubility studies.

Key Observations :

  • This may enhance binding to biological targets .
Halogenated and Complex Derivatives
Compound Name Structure Molecular Weight Biological Activity Key Findings Reference
1-(7-Bromo-6-chloro-8-fluoro-4-hydroxy-3-quinolinyl)ethanone () Halogenated quinoline with ethanone 318.53 Not reported Halogens increase molecular weight and potential bioactivity.
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone () Piperidine and trifluoromethylphenyl substituents 414.4 Not reported Increased steric bulk and fluorophilicity may enhance CNS permeability.

Key Observations :

  • Hybrid Structures : Piperidine and trifluoromethyl groups () introduce conformational flexibility and metabolic stability .

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